See also: Pantoprazole Sodium (preferred); Pantoprazole (has active moiety).
Pantoprazole sodium hydrate
CAS No.: 164579-32-2
Cat. No.: VC0003404
Molecular Formula: C16H16F2N3NaO5S
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 164579-32-2 |
---|---|
Molecular Formula | C16H16F2N3NaO5S |
Molecular Weight | 423.4 g/mol |
IUPAC Name | sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;hydrate |
Standard InChI | InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; |
Standard InChI Key | CGJRLPRCWSHOFU-UHFFFAOYSA-N |
SMILES | COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+] |
Canonical SMILES | COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+] |
Boiling Point | 586.9±60.0 °C at 760 mmHg |
Colorform | Off-white solid |
Melting Point | 149-150 139-140 °C, decomposes Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ |
Chemical Identity and Structural Attributes
Pantoprazole sodium hydrate (CAS 718635-09-7) is a benzimidazole derivative with the molecular formula and a molecular weight of 405.35 g/mol . Its IUPAC name, sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate, reflects the presence of a sulfinyl group, difluoromethoxy substituent, and sodium counterion . The SMILES notation further delineates its stereoelectronic configuration .
Polymorphism and Hydrate Formation
Identified Hydrate Forms
Pantoprazole sodium exhibits four distinct hydrate forms:
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Monohydrate: Contains one water molecule per formula unit.
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Sesquihydrate: Incorporates 1.5 water molecules.
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Form A: A metastable hemihydrate.
These polymorphs arise from variations in crystallization solvents and conditions. Monohydrate forms in acetone, sesquihydrate in aqueous solutions, while forms A and B crystallize from ethyl acetate and alkaline borate buffer, respectively .
Structural Characterization
X-ray powder diffraction (XRPD) patterns reveal unique lattice parameters for each hydrate (Table 1). Form B displays prominent peaks at 11.52°, 14.67°, and 21.56°, distinguishing it from monohydrate (7.72°, 16.53°) and sesquihydrate (16.70°, 27.73°) . Raman and infrared spectra further differentiate the hydrates: form B exhibits characteristic bands at 3050 cm (C–H stretching) and 985 cm (S=O vibration), absent in other forms .
Table 1: Comparative Physicochemical Properties of Pantoprazole Sodium Hydrates
Parameter | Monohydrate | Sesquihydrate | Form A | Form B |
---|---|---|---|---|
Transition Temp. (°C) | 138 | 114 | 125.76 | 74 |
Enthalpy (ΔH, J/g) | 170 | 217 | 17.24 | 299 |
Water Content (KF, %) | 5.06 | 6.14 | 2.99 | 11.38 |
True Density (g/cm³) | 1.4648 | 1.4790 | 1.4405 | 1.4752 |
Solubility (g/L, pH 9) | 286.14 | 284.34 | – | 0.74 |
Data sourced from thermal gravimetry (TG), Karl Fischer titration, and solubility assays .
Thermal Stability and Dehydration Behavior
Differential scanning calorimetry (DSC) profiles demonstrate concurrent dehydration and melting in monohydrate (endothermic peak at 138°C) and sesquihydrate (114°C) . Form B undergoes dehydration at 74°C, preceding lattice collapse into an amorphous phase . Dynamic vapor sorption (DVS) isotherms confirm form B’s stability at high relative humidity (RH > 80%), whereas monohydrate and form A rapidly convert to form B under these conditions .
Solubility and Dissolution Kinetics
pH-Dependent Solubility
In borate buffer (pH 9), monohydrate and sesquihydrate exhibit solubilities exceeding 280 g/L, contrasting sharply with form B’s 0.74 g/L . This 400-fold disparity arises from form B’s tight water lattice, which impedes solvent penetration .
Intrinsic Dissolution Rates
Compressed disc studies in phosphate buffer (pH 6.8, 37°C) reveal dissolution hierarchies:
Form B’s sluggish dissolution aligns with its low solubility, necessitating micronization for therapeutic efficacy .
Pharmaceutical Implications
Formulation Stability
Form B’s resistance to hydrate conversion at high RH (>80%) makes it ideal for solid dosage forms . Accelerated stability studies show <2% degradation after 6 months at 40°C/75% RH, outperforming monohydrate formulations .
Bioavailability Considerations
Despite lower solubility, form B’s kinetic stability prevents rapid gastric degradation, enhancing systemic absorption. Clinical trials correlate form B-based tablets with 92% oral bioavailability versus 78% for sesquihydrate .
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